molecular formula C6H2Cl2F2 B1295427 1,3-Dichloro-2,4-difluorobenzene CAS No. 36556-37-3

1,3-Dichloro-2,4-difluorobenzene

Cat. No.: B1295427
CAS No.: 36556-37-3
M. Wt: 182.98 g/mol
InChI Key: XPHNTJXRSWNSNF-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,4-difluorobenzene is an organic compound with the molecular formula C6H2Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms

Scientific Research Applications

1,3-Dichloro-2,4-difluorobenzene has several applications in scientific research:

Mechanism of Action

Mode of Action

The mode of action of 1,3-Dichloro-2,4-difluorobenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound may act as an electrophile, interacting with nucleophilic sites in the body. The specific interactions and resulting changes would depend on the precise biological targets, which are currently unknown .

Biochemical Pathways

These could include various metabolic and signaling pathways, depending on the specific targets of the compound .

Pharmacokinetics

Its metabolism and excretion would depend on its specific interactions with metabolic enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are not well-defined. Given its potential mode of action, it may lead to modifications of proteins or other biomolecules, potentially influencing their function. The exact effects would depend on the specific targets and biochemical pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets. Moreover, its stability and activity may be influenced by storage conditions .

Chemical Reactions Analysis

1,3-Dichloro-2,4-difluorobenzene undergoes various chemical reactions, including:

Common reagents for these reactions include halogenating agents, acids, and bases, depending on the desired transformation. Major products formed from these reactions vary but often include further substituted benzene derivatives.

Comparison with Similar Compounds

1,3-Dichloro-2,4-difluorobenzene can be compared with other halogenated benzene derivatives such as:

  • 1,3-Difluorobenzene
  • 1,4-Dichloro-2,5-difluorobenzene
  • 1-Chloro-2,4-difluorobenzene

These compounds share similar reactivity patterns due to the presence of halogen atoms but differ in their specific substitution patterns, which can influence their chemical behavior and applications .

Properties

IUPAC Name

1,3-dichloro-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHNTJXRSWNSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190053
Record name Benzene, 1,3-dichloro-2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-37-3
Record name 1,3-Dichloro-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36556-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dichloro-2,4-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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